molecular formula C14H9ClF2O B3023701 4-Chloro-3',4'-difluoro-3-methylbenzophenone CAS No. 951891-29-5

4-Chloro-3',4'-difluoro-3-methylbenzophenone

Cat. No.: B3023701
CAS No.: 951891-29-5
M. Wt: 266.67 g/mol
InChI Key: IVKWIKSMQWPBDK-UHFFFAOYSA-N
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Description

4-Chloro-3’,4’-difluoro-3-methylbenzophenone is an organic compound with the molecular formula C14H9ClF2O. It is a member of the benzophenone family, which are compounds known for their applications in various fields, including chemistry and industry. This compound is characterized by the presence of chloro, difluoro, and methyl substituents on the benzophenone core, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,4’-difluoro-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-3-methylbenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-3’,4’-difluoro-3-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,4’-difluoro-3-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWIKSMQWPBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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